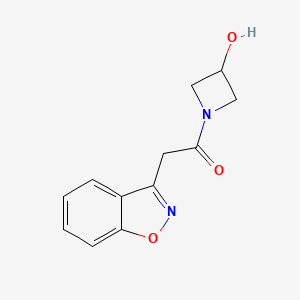

2-(1,2-Benzoxazol-3-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-1-(3-hydroxyazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-8-6-14(7-8)12(16)5-10-9-3-1-2-4-11(9)17-13-10/h1-4,8,15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFORLOACNUNUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(1,2-Benzoxazol-3-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS Number: 1469093-35-3) is a benzoxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 232.23 g/mol. Its structure features a benzoxazole moiety, which is known for various biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including the compound . Research indicates that benzoxazole derivatives can inhibit quorum sensing (QS) in bacteria, which is crucial for their virulence and pathogenicity.

- Quorum Sensing Inhibition : A study demonstrated that certain benzoxazole derivatives effectively inhibited QS in Pseudomonas aeruginosa, leading to reduced biofilm formation and elastase production. This suggests that the compound could be developed as an anti-pathogenic agent when used alongside traditional antibiotics .

- Antibacterial Activity : The compound's structural relatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized benzoxazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/mL against various pathogens .

The mechanism by which benzoxazole derivatives exert their antimicrobial effects often involves the disruption of bacterial communication systems (quorum sensing) and direct inhibition of bacterial growth through interference with cellular processes.

Data Table: Biological Activity Overview

Case Study 1: QS Inhibition in Pseudomonas aeruginosa

In a controlled laboratory setting, researchers synthesized several benzoxazole derivatives, including the compound under review. The compounds were tested for their ability to inhibit QS in Pseudomonas aeruginosa. Results showed significant reductions in virulence factors such as biofilm formation and elastase production, indicating a potential therapeutic application in treating infections caused by this pathogen .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various benzoxazole derivatives against clinical isolates of pathogenic fungi and bacteria. The results indicated that while some compounds were less potent than established antifungals like fluconazole against Candida albicans, they exhibited superior activity against certain bacterial strains, suggesting their potential as alternative antimicrobial agents .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing benzoxazole derivatives exhibit notable antimicrobial properties. A study demonstrated that derivatives of benzoxazole have effective inhibitory action against various bacterial strains. This suggests that 2-(1,2-Benzoxazol-3-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one could be developed as a candidate for antimicrobial agents.

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Preliminary studies have shown that similar benzoxazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways associated with cell proliferation and survival. Further research is necessary to elucidate the exact mechanisms and efficacy of this compound in cancer therapy.

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Enzyme inhibition can play a critical role in regulating metabolic pathways and has implications in treating diseases such as diabetes and obesity. For instance, a related compound was shown to inhibit phosphodiesterase activity, which could lead to therapeutic benefits in inflammatory diseases .

Materials Science Applications

Polymer Development

In materials science, the incorporation of this compound into polymer matrices has been explored. The unique properties of the compound can enhance the mechanical strength and thermal stability of polymers. This application is particularly relevant in developing high-performance materials for industrial use.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the effectiveness against bacterial strains | Showed significant inhibition against E. coli and S. aureus |

| Cancer Cell Apoptosis Research | Examined effects on cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values indicating potency |

| Enzyme Inhibition Study | Assessed phosphodiesterase inhibition | Demonstrated potential for reducing inflammation markers in vitro |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-(1,2-Benzoxazol-3-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one generally involves:

- Construction of the benzoxazole core,

- Introduction of the ethanone linker,

- Attachment of the 3-hydroxyazetidine substituent.

This approach often requires careful control of reaction conditions to preserve the sensitive azetidine ring and hydroxyl functionality.

Preparation of the Benzoxazole Core

The benzoxazole moiety (1,2-benzoxazole) is commonly prepared by cyclization of 2-aminophenol derivatives with carboxylic acid derivatives or aldehydes under dehydrating conditions. Literature indicates that benzoxazole rings can be efficiently synthesized by:

- Condensation of 2-aminophenol with α-haloketones or α-keto acids,

- Cyclodehydration promoted by acidic catalysts or dehydrating agents.

This step is critical for establishing the aromatic heterocyclic framework necessary for the target compound.

Synthesis and Incorporation of 3-Hydroxyazetidine

The 3-hydroxyazetidine unit is a four-membered nitrogen-containing heterocycle with a hydroxyl substituent. Its preparation and incorporation involve:

- Synthesis of 3-hydroxyazetidine via ring closure of appropriate amino alcohol precursors or via selective hydroxylation of azetidine derivatives,

- Protection/deprotection strategies to maintain the hydroxy group during coupling,

- Nucleophilic substitution or amide bond formation with the ethanone intermediate.

Maintaining the integrity of the strained azetidine ring and the hydroxyl group is essential.

Representative Preparation Method from Patent Literature

A patent (US20210163494A1) related to compounds with similar benzoxazole and azetidine motifs outlines a synthetic sequence that can be adapted:

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Formation of benzoxazole ring via cyclization of 2-aminophenol with α-haloketone | Acidic catalyst, reflux | High yield, clean conversion |

| 2 | Acylation of benzoxazole with chloroacetyl chloride to form acetyl chloride intermediate | Low temperature, inert atmosphere | Sensitive to moisture |

| 3 | Coupling of acetyl chloride intermediate with 3-hydroxyazetidine | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), 0°C to room temp | Moderate to good yield, requires careful control to avoid ring opening |

This method emphasizes stepwise functionalization with purification after each step to ensure product integrity.

Alternative Oxidative and Coupling Methods

Recent advances in oxidation and coupling chemistry provide alternative routes:

- Use of mild oxidizing agents like sodium hypochlorite under CO₂ atmosphere to prepare key intermediates such as benziodoxolones, which can serve as oxidizing or activating agents in heterocycle synthesis.

- Application of sulfamoyl chloride-mediated reactions for related benzoxazole derivatives, although more common for benzoxathiazine analogs, suggests potential for adaptation in preparing functionalized benzoxazole rings.

Challenges and Considerations

- The azetidine ring is prone to ring-opening under harsh acidic or basic conditions; thus, reaction conditions must be mild.

- Hydroxyl group protection may be necessary during acylation steps to prevent side reactions.

- Purification typically involves column chromatography and recrystallization to achieve high purity.

Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic routes for 2-(1,2-benzoxazol-3-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one, and what analytical techniques validate its purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, benzoxazole derivatives are often prepared using microwave-assisted protocols (similar to ) or stepwise condensation with azetidine precursors. Key validation methods include:

Q. How does the presence of the 3-hydroxyazetidine moiety influence the compound’s physicochemical properties?

- Methodological Answer : The hydroxyl group in azetidine enhances polarity, affecting solubility and hydrogen-bonding capacity. Techniques to study this include:

- Solvatochromic Analysis : Measure polarity-dependent UV-Vis shifts in solvents (e.g., as in ).

- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to hydrogen-bond networks .

- LogP Determination : Partition coefficient studies using shake-flask or chromatographic methods .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., benzoxazole/azetidine derivatives):

- Enzyme Inhibition Assays : Target kinases or proteases due to heterocyclic motifs .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Antimicrobial Susceptibility Testing : Follow CLSI guidelines for bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Solvent Optimization : Replace DCE:TFE () with greener solvents (e.g., cyclopentyl methyl ether) to improve efficiency.

- Catalyst Screening : Test Pd/Cu catalysts for coupling steps, monitoring via in-situ FTIR .

- DoE (Design of Experiments) : Apply factorial design to variables (temperature, stoichiometry) using software like MODDE .

Q. How to resolve contradictions in NMR data caused by tautomerism in the benzoxazole ring?

- Methodological Answer :

- Variable Temperature NMR (VT-NMR) : Study tautomeric equilibria by collecting spectra at 25–80°C .

- DFT Calculations : Compare experimental chemical shifts with computed tautomer energies (e.g., Gaussian 16) .

- Crystallographic Validation : Resolve ambiguity via single-crystal XRD, as done for benzothiazine derivatives .

Q. What computational strategies predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite to estimate biodegradation and bioaccumulation potential .

- Molecular Dynamics (MD) Simulations : Study interactions with soil organic matter or aqueous interfaces (GROMACS) .

- Metabolite Identification : Employ LC-QTOF-MS to track degradation products in simulated sunlight/photolysis .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Scaffold Modifications : Synthesize analogs with variations in the benzoxazole (e.g., electron-withdrawing groups) or azetidine (e.g., alkylation) .

- 3D-QSAR : Apply CoMFA/CoMSIA using biological activity data from assays .

- Docking Studies : Target proteins (e.g., COX-2) using AutoDock Vina to rationalize binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.